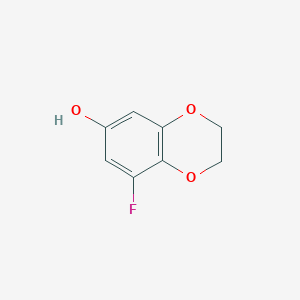
ethyl 2,4-dioxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxocyclohexane-1-carboxylate, also known as EDC, is an organic compound belonging to the class of carboxylic acids. It is an important reagent used in organic synthesis and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Ethyl 2,4-dioxocyclohexane-1-carboxylate is used in a wide range of scientific research applications, such as protein modification, peptide synthesis, and DNA/RNA synthesis. It is also used in the synthesis of organic molecules, such as drugs, pesticides, and other compounds. Additionally, this compound is used in the production of polymers, plastics, and other materials.
Mécanisme D'action
Ethyl 2,4-dioxocyclohexane-1-carboxylate acts as a coupling agent in organic synthesis. It reacts with amines, carboxylic acids, and other functional groups to form amides, esters, and other compounds. The reaction of this compound with amines is known as the “active ester” reaction, and the reaction of this compound with carboxylic acids is known as the “active carboxyl” reaction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic to humans or other organisms, and is not known to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using ethyl 2,4-dioxocyclohexane-1-carboxylate in laboratory experiments are its low cost, availability, and reactivity. It is also relatively easy to handle and store. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The future of ethyl 2,4-dioxocyclohexane-1-carboxylate research is promising, as it is a versatile reagent with a wide range of applications. Possible future directions for this compound research include the development of new methods for synthesizing this compound, the development of new applications for this compound, and the development of new catalysts for this compound reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new uses for the compound in medicine and other fields.
Méthodes De Synthèse
Ethyl 2,4-dioxocyclohexane-1-carboxylate can be synthesized in a two-step process using ethylchloroformate and 2,4-dioxocyclohexane. In the first step, ethylchloroformate is reacted with 2,4-dioxocyclohexane in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces this compound and ethylchloride. In the second step, the ethylchloride is hydrolyzed to produce ethyl alcohol and this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 2,4-dioxocyclohexane-1-carboxylate can be achieved through a multistep process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-oxocyclohexene-1-carboxylate.", "Step 2: Ethyl 3-oxocyclohexene-1-carboxylate is then treated with acetic anhydride and sulfuric acid to form ethyl 2-acetyl-4-oxocyclohexene-1-carboxylate.", "Step 3: Ethyl 2-acetyl-4-oxocyclohexene-1-carboxylate is then hydrolyzed with sodium bicarbonate and water to form ethyl 2,4-dioxocyclohexane-1-carboxylate." ] } | |
Numéro CAS |
77548-33-5 |
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



